Potassium 4-trifluoroboratomethylthiomorpholine

描述

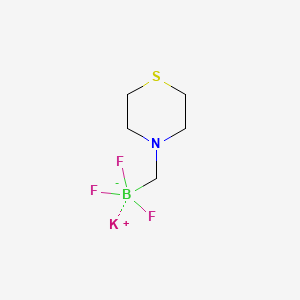

Potassium 4-trifluoroboratomethylthiomorpholine (CAS: 1150654-80-0) is an organoboron compound with the molecular formula C₅H₁₀BF₃KNS and a molecular weight of 223.11 g/mol . Structurally, it features a thiomorpholine ring (a sulfur-containing heterocycle) substituted with a trifluoroborate-methyl group. This compound is classified as a potassium trifluoroborate salt, a class widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . Its synthesis typically involves lithiation-borylation strategies under inert conditions, as seen in analogous trifluoroborate preparations .

属性

IUPAC Name |

potassium;trifluoro(thiomorpholin-4-ylmethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BF3NS.K/c7-6(8,9)5-10-1-3-11-4-2-10;/h1-5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUIXVZONFYNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCSCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BF3KNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670581 | |

| Record name | Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150654-80-0 | |

| Record name | Potassium trifluoro[(thiomorpholin-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

- Halomethyltrifluoroborates: These are key intermediates such as bromomethyltrifluoroborate or chloromethyltrifluoroborate.

- Thiomorpholine: A sulfur-containing six-membered heterocyclic amine, which acts as the nucleophile.

Reaction Conditions

- Nucleophilic Substitution: The halomethyltrifluoroborate is reacted with thiomorpholine either neat (without solvent) for inexpensive amines or in tetrahydrofuran (THF) for more valuable amines.

- Base Treatment: After formation of the ammoniomethyltrifluoroborate intermediate, treatment with potassium bicarbonate (KHCO3) or potassium carbonate (K2CO3) is performed to convert it into the potassium trifluoroborate salt.

- Purification: The crude product is filtered in hot acetone to remove impurities such as potassium halides (KI or KBr).

Representative Reaction Scheme

| Step | Reagents and Conditions | Product |

|---|---|---|

| 1 | Bromomethyltrifluoroborate + Thiomorpholine (neat or THF) | Ammoniomethyltrifluoroborate intermediate |

| 2 | Treatment with KHCO3 or K2CO3, filtration in hot acetone | Potassium 4-trifluoroboratomethylthiomorpholine |

Analytical and Structural Data

- Molecular formula: C5H10BF3KNS

- Molecular weight: 223.11 g/mol

- CAS Number: 1150654-80-0

- Structural features include a trifluoroborate group bonded to a methylene linked to the 4-position of thiomorpholine.

Research Findings and Optimization Insights

- The synthesis benefits from using chloromethyltrifluoroborate over bromomethyltrifluoroborate in some cases due to better yields and less contamination.

- The base treatment step is crucial for converting ammonium salts to the potassium salt, which is the active species in cross-coupling.

- The potassium trifluoroborate salts exhibit air and moisture stability, making them practical reagents for further synthetic applications.

- Cross-coupling reactions involving these salts have been demonstrated to proceed efficiently under palladium catalysis, indicating the synthetic utility of the prepared this compound.

Summary Table of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Halomethyltrifluoroborate | Bromomethyl or chloromethyl trifluoroborate | Chloromethyl preferred for yield improvement |

| Amine | Thiomorpholine | Nucleophile for substitution |

| Solvent | Neat or THF | THF used for valuable amines |

| Base | KHCO3 or K2CO3 | Required for conversion to potassium salt |

| Purification | Hot acetone filtration | Removes potassium halide impurities |

| Product Stability | Stable solid | Suitable for storage and cross-coupling reactions |

化学反应分析

Types of Reactions

Potassium 4-trifluoroboratomethylthiomorpholine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a leaving group.

Coupling Reactions: It is commonly used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where it serves as a nucleophilic coupling partner.

Common Reagents and Conditions

Reagents: Common reagents used with this compound include palladium or nickel catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).

Conditions: These reactions typically require heating and an inert atmosphere to prevent oxidation.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, for example, the product is often a biaryl compound .

科学研究应用

Organic Synthesis

Potassium 4-trifluoroboratomethylthiomorpholine serves as a crucial reagent in organic synthesis, particularly in:

- Cross-Coupling Reactions : It is widely utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The tetracoordinate nature of trifluoroborates allows them to act as protected forms of boronic acids, facilitating various transformations .

- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitution reactions where the trifluoroborate group can be replaced by other nucleophiles, allowing for the synthesis of diverse organic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of biologically active compounds and potential drug candidates. Its ability to form stable intermediates and participate in various coupling reactions makes it valuable for synthesizing complex molecules with therapeutic potential .

Materials Science

The compound is also significant in materials science for producing advanced materials and fine chemicals. Its stability under oxidative conditions allows it to be used in creating materials that require robust chemical properties .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing a series of substituted purines through cross-coupling with halopurines. The reaction conditions were optimized using palladium catalysts, resulting in high yields of the desired products, which are crucial for developing new pharmaceuticals .

Case Study 2: Cross-Coupling with Aryl Bromides

Another investigation focused on utilizing this compound for cross-coupling reactions with various aryl bromides. The results showed that the trifluoroborate derivative could effectively couple with both electron-rich and electron-poor aryl halides, leading to complex biaryl structures that are often found in drug candidates .

作用机制

The mechanism of action of Potassium 4-trifluoroboratomethylthiomorpholine involves its role as a nucleophilic reagent in chemical reactions. The trifluoroborate group can participate in various coupling reactions, facilitating the formation of new chemical bonds. The thiomorpholine ring provides stability and enhances the reactivity of the compound .

相似化合物的比较

Structural and Functional Comparison

The table below highlights key structural and functional differences between Potassium 4-trifluoroboratomethylthiomorpholine and related trifluoroborates:

Key Research Findings

Reactivity and Stability

- Unlike Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate, which is prone to oxidation, the sulfur atom in thiomorpholine improves oxidative stability .

Pharmacological Relevance

- Thiomorpholine derivatives are increasingly studied for drug discovery , particularly as kinase inhibitors or antimicrobial agents, due to their sulfur-mediated bioactivity . Morpholine-based analogs (e.g., Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate) are more commonly used in material science .

Performance Metrics

生物活性

Potassium 4-trifluoroboratomethylthiomorpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, synthesizing data from various studies and including relevant case studies to illustrate its efficacy and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroborate group attached to a thiomorpholine ring. The trifluoroborate moiety enhances the compound's reactivity in cross-coupling reactions, making it a versatile building block in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been explored through various pharmacological studies. Key findings include:

- Antimicrobial Activity : Studies have shown that compounds containing thiomorpholine structures exhibit significant antimycobacterial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) .

- Antidiabetic Effects : Research indicates that derivatives of this compound may possess α-glucosidase inhibitory activity, which is crucial for managing blood glucose levels in diabetic patients .

- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity toward cancer cell lines, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimycobacterial | Effective against MDR-TB strains | |

| Antidiabetic | Inhibitory effect on α-glucosidase | |

| Cytotoxicity | Selective toxicity towards cancer cell lines |

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Case Study on Antimycobacterial Activity :

- Case Study on Antidiabetic Properties :

- Case Study on Cytotoxicity :

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that:

- Inhibition of Enzymatic Pathways : The compound's ability to inhibit α-glucosidase may stem from its structural similarity to natural substrates, allowing it to competitively bind to the enzyme .

- Disruption of Cell Signaling : In cancer cells, it appears to interfere with key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis .

常见问题

Q. What are the critical safety considerations when handling Potassium 4-trifluoroboratomethylthiomorpholine in laboratory settings?

this compound shares hazards with structurally related thiomorpholine derivatives, including skin corrosion, severe eye damage, and flammability risks. Key precautions include:

- Use of PPE (nitrile gloves, lab coat, safety goggles) and working in a fume hood to avoid inhalation .

- Storage in a cool (0–6°C), dry environment under inert gas (e.g., argon) to prevent decomposition .

- Immediate neutralization of spills with sodium bicarbonate or specialized absorbents .

Q. What synthetic pathways are commonly employed to prepare this compound?

The compound is typically synthesized via nucleophilic substitution or boron trifluoride-mediated reactions. A general protocol involves:

Q. Which analytical techniques are essential for characterizing this compound?

Standard characterization methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm trifluoroborate and thiomorpholine moieties .

- High-resolution mass spectrometry (HRMS) for molecular ion verification .

- Elemental analysis to validate potassium content and purity (>95% by HPLC) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in cross-coupling reactions?

Yield optimization requires addressing:

- Solvent selection : Use degassed THF or dioxane to minimize boronate hydrolysis .

- Catalyst tuning : Screen palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency .

- Stoichiometric adjustments : Maintain a 1.2:1 molar ratio of boronate to aryl halide to compensate for boronate instability .

Q. What strategies resolve contradictions between spectroscopic data and expected structures?

Discrepancies may arise from tautomerism or impurities. Mitigation steps:

Q. How does the compound’s stability vary under different experimental conditions, and how can decomposition pathways be analyzed?

Stability studies should include:

- Accelerated degradation testing (40°C, 75% humidity) with LC-MS monitoring to identify breakdown products .

- Kinetic analysis (Arrhenius plots) to predict shelf-life under standard storage conditions .

- Mechanistic studies (e.g., radical scavenger assays) to differentiate hydrolytic vs. oxidative degradation .

Q. What ethical and reproducibility challenges arise when designing studies involving this compound?

Key considerations include:

- Reagent validation : Source compounds from suppliers with batch-specific certificates of analysis to ensure reproducibility .

- Data transparency : Full disclosure of synthetic protocols, including inert atmosphere details and catalyst lot numbers .

- Ethical synthesis : Avoid hazardous intermediates (e.g., aryl diazonium salts) by adopting green chemistry principles .

Methodological Notes

- Safety protocols are non-negotiable due to the compound’s acute toxicity (OSHA HCS Category 1C for skin/eye damage) .

- Advanced characterization (e.g., synchrotron XRD) may be required for polymorph identification .

- Collaborative frameworks (e.g., FINER criteria) ensure research questions address feasibility, novelty, and relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。